Decanediamide, N,N'-bis(3,4-dicyanophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- is a chemical compound with the molecular formula C26H24N6O2. It is also known as N,N’-bis(3,4-dicyanophenyl)sebacamide. This compound is characterized by the presence of two dicyanophenyl groups attached to a decanediamide backbone. It is primarily used in the production of high-performance polymers and resins due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- can be synthesized by reacting 4-aminophthalonitrile with a saturated aliphatic dicarboxylic acid halide. The reaction typically involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Decanediamide, N,N’-bis(3,4-dicyanophenyl)- involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters
Scientific Research Applications
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of coatings, adhesives, and laminates due to its excellent thermal stability and mechanical properties
Mechanism of Action
The mechanism of action of Decanediamide, N,N’-bis(3,4-dicyanophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The nitrile groups in the compound play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3,4-dicyanophenyl)alkanediamides: These compounds have similar structures but differ in the length of the aliphatic chain.
Polyphthalocyanine resins: These resins are formed by the polymerization of dicyanophenyl compounds and have similar thermal stability and mechanical properties
Uniqueness
Decanediamide, N,N’-bis(3,4-dicyanophenyl)- stands out due to its unique combination of thermal stability, mechanical strength, and chemical reactivity. Its ability to undergo various chemical reactions and form high-performance polymers makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
57414-42-3 |
---|---|
Molecular Formula |
C26H24N6O2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N,N'-bis(3,4-dicyanophenyl)decanediamide |
InChI |
InChI=1S/C26H24N6O2/c27-15-19-9-11-23(13-21(19)17-29)31-25(33)7-5-3-1-2-4-6-8-26(34)32-24-12-10-20(16-28)22(14-24)18-30/h9-14H,1-8H2,(H,31,33)(H,32,34) |
InChI Key |
NSKQFRRGJXVKEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.